molecular formula C2Cl3N B146778 Trichloroacetonitrile CAS No. 545-06-2

Trichloroacetonitrile

Cat. No. B146778
CAS RN: 545-06-2
M. Wt: 144.38 g/mol
InChI Key: DRUIESSIVFYOMK-UHFFFAOYSA-N
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Description

Trichloroacetonitrile is a chemical compound that has been studied in various contexts, including its use in organic synthesis and its potential environmental and health impacts. It is known to be a contaminant found in drinking water and has been associated with teratogenic effects in animal studies . Additionally, trichloroacetonitrile has been utilized as a reagent in the synthesis of other chemicals, such as in the ring-opening reactions of aziridines .

Synthesis Analysis

The synthesis of trichloroacetonitrile-related compounds has been explored in several studies. For instance, trichloroacetonitrile has been used as a hydrogen chloride generator in the regioselective ring-opening reactions of aziridines, where it serves as a photoresponsive molecular storage generator . Moreover, it has been involved in the synthesis of 1,2,4-triazines and their 4-oxides, demonstrating its utility in creating compounds with potential applications in various fields .

Molecular Structure Analysis

The molecular structure of trichloroacetonitrile and its derivatives has been investigated through X-ray diffraction techniques. For example, the structure of a nickel(III) complex containing acetonitrile was determined, providing insights into the coordination sphere and metal-ligand bonding . Additionally, the structure-property relations in chloroacetonitriles have been rationalized in terms of molecular association and weak intermolecular forces, with single-crystal X-ray diffraction used to determine their structures at high pressures .

Chemical Reactions Analysis

Trichloroacetonitrile participates in various chemical reactions. It has been used in the electrochemical degradation of trichloroethylene in water, where it is converted to chloroacetylene and further reduced to acetylene . The self-decarboxylation of trichloroacetic acid redox catalyzed by trichloroacetate ions in acetonitrile solutions is another reaction involving trichloroacetonitrile, where trichloromethyl radicals are produced .

Physical and Chemical Properties Analysis

The physical and chemical properties of trichloroacetonitrile have been characterized in several studies. The thermodynamic characteristics of acetonitrile and its chlorinated derivatives, including trichloroacetonitrile, have been examined, revealing trends in melting and boiling points as well as enthalpies of vaporization . The teratogenic effects of trichloroacetonitrile have also been studied in Long-Evans rats, indicating its potential to cause developmental abnormalities at certain doses .

Scientific Research Applications

Inhalation Toxicity Research

  • Use in Toxicity Studies : Trichloroacetonitrile is employed as an intermediate in the manufacturing of insecticides, pesticides, and dyes. A study conducted on Sprague Dawley rats revealed its significant effects on body weight, blood hematology, and serum biochemistry when inhaled in high concentrations. The research indicated that the primary target organs are the nasal cavity, trachea, and lungs (Han, Chung, & Lim, 2015).

Chemical Synthesis

  • Dehydrating Agent : Trichloroacetonitrile is an effective dehydrating agent for converting aldoximes to nitriles, useful in various chemical syntheses. This reaction can occur in non-acetonitrile media without a metal catalyst, demonstrating its versatility (Ma, Liu, & Chen, 2021).
  • Synthesis of 2-Aminoanilines : It's used for the preparation of 2-aminoanilines, a compound valuable in synthetic chemistry. This process takes place in DMF at 40°C, yielding products in high percentages (Porzelle, Woodrow, & Tomkinson, 2010).

Material Science and Engineering

  • Structure-Property Relations : Trichloroacetonitrile's thermodynamic characteristics, such as melting and boiling points, have been studied to understand molecular association and weak intermolecular forces. These properties are crucial in material science for developing new materials and understanding their behavior (Olejniczak & Katrusiak, 2011).

Biomedical and Pharmaceutical Applications

  • Cross-Linking Probes : It is used in the preparation of fluorescent heterobifunctional probes, which are crucial for biomolecule tagging and quantification. This application highlights its role in advanced biomedical research and diagnostics (Haack et al., 2020).

Environmental Studies

  • Water Treatment Analysis : Trichloroacetonitrile is a component of non-regulated disinfection by-products in water treatment processes. Its concentration varies significantly according to time and location, impacting the quality of drinking water and environmental health (Mercier Shanks, Sérodes, & Rodríguez, 2013).

Safety And Hazards

Trichloroacetonitrile is toxic if swallowed, in contact with skin or if inhaled . It is harmful to aquatic life with long lasting effects .

Future Directions

Trichloroacetonitrile is not produced on an industrial scale but has been used on a limited basis in the past as a pesticide . It is also used commercially as a precursor to the fungicide etridiazole . Its high reactivity makes trichloroacetonitrile a versatile reagent .

properties

IUPAC Name

2,2,2-trichloroacetonitrile
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InChI

InChI=1S/C2Cl3N/c3-2(4,5)1-6
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InChI Key

DRUIESSIVFYOMK-UHFFFAOYSA-N
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Canonical SMILES

C(#N)C(Cl)(Cl)Cl
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Molecular Formula

C2Cl3N
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DSSTOX Substance ID

DTXSID0021672
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Molecular Weight

144.38 g/mol
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Physical Description

Trichloroacetonitrile is a clear pale yellow liquid. (NTP, 1992), Liquid, Clear pale yellow liquid; [CAMEO] Colorless liquid; [MSDSonline]
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Record name Acetonitrile, 2,2,2-trichloro-
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Boiling Point

181 to 183 °F at 760 mmHg (NTP, 1992), 85.7 °C
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Flash Point

165.5 °F (NTP, 1992), 165.5 °F, 383 dec F (195 °C) (closed cup)
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Solubility

less than 1 mg/mL at 70.7 °F (NTP, 1992), Insoluble in water
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Density

1.4403 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.4403 at 25 °C/4 °C; 1.4223 at 35 °C/4 °C
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Vapor Pressure

74.1 [mmHg], 74.1 mm Hg at 25 °C
Record name Trichloroacetonitrile
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Product Name

Trichloroacetonitrile

Color/Form

Colorless liquid, Liquid

CAS RN

545-06-2, 97426-84-1
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Melting Point

-44 °F (NTP, 1992), -42 °C
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Synthesis routes and methods I

Procedure details

Compound 54 is then converted in two steps into O-(2,3,4-tri-O-acetyl-6-chloro-6-deoxy-α-D-glucopyranosyl) trichloroacetimidate (55). First, the anomeric acetate group of compound 54 is selectively removed by reaction with hydrazine acetate. Preferably, this reaction is conducted by contacting compound 54 with from about 1.1 to about 1.5 equivalents of hydrazine acetate (prepared by known procedures from hydrazine and acetic anhydride) at a temperature of from about 0° C. to about 20° C. for about 5 to about 10 hours. Typically, the reaction is conducted in an anhydrous solvent, such as dimethylformamide. Treatment of the resulting product with trichloroacetonitrile in the presence of an amine, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), provides compound 55. This reaction is typically conducted in an anhydrous inert organic solvent, such as dichloromethane, using an excess of trichloroacetonitrile.
[Compound]
Name
Compound 54
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
O-(2,3,4-tri-O-acetyl-6-chloro-6-deoxy-α-D-glucopyranosyl) trichloroacetimidate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

The 2-amino-4-cyclopropyl-triazines of formula I can also be prepared, starting from a 2-(γ-chloropropyl)4,6-bis-(trichloromethyl)-1,3,5-triazine, which is obtained by condensation of 2 moles of trichloroacetonitrile and one mol of γ-chlorobutyronitrile in the presence of hydrogen chloride. ##STR6##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2-amino-4-cyclopropyl-triazines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-(γ-chloropropyl)4,6-bis-(trichloromethyl)-1,3,5-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trichloroacetonitrile
Reactant of Route 2
Reactant of Route 2
Trichloroacetonitrile
Reactant of Route 3
Trichloroacetonitrile
Reactant of Route 4
Trichloroacetonitrile
Reactant of Route 5
Trichloroacetonitrile
Reactant of Route 6
Trichloroacetonitrile

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